(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile
Description
The compound “(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile” (hereafter referred to as Compound A) is a structurally complex molecule featuring an imidazo[1,2-a]pyridine core substituted with multiple aromatic and electron-withdrawing groups. Key structural attributes include:
- Imidazo[1,2-a]pyridine backbone: A bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antiviral and anti-inflammatory agents .
- Substituents:
- A 4-chlorophenyl group at position 2 of the imidazo[1,2-a]pyridine.
- A methyl group at position 6.
- A 3,4-dichlorophenyl moiety linked via a (Z)-configured propenenitrile group at position 3.
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl3N3/c1-14-3-2-10-29-21(12-17(13-27)16-6-9-19(25)20(26)11-16)22(28-23(14)29)15-4-7-18(24)8-5-15/h2-12H,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXFTCZYSUZCI-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=C(C#N)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C(\C#N)/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the prop-2-enenitrile moiety under controlled conditions, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates Compound A against structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity: Compound A’s fully unsaturated imidazo[1,2-a]pyridine core contrasts with the tetrahydroimidazo[1,2-a]pyridine systems in 1l and 2d, which exhibit partial saturation. The piroxicam analogs belong to a distinct benzothiazine class but share halogenated aryl groups, underscoring the pharmacological importance of halogen substituents in enzyme inhibition.
Substituent Effects: Electron-withdrawing groups (EWGs): Compound A’s 3,4-dichlorophenyl and cyano groups enhance electrophilicity, possibly improving interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes). In contrast, 1l and 2d feature nitro and ester EWGs, which may confer different solubility and reactivity profiles . Halogenation: Compound A’s three chlorine atoms likely increase lipophilicity (logP) compared to 1l and 2d, suggesting superior membrane permeability but poorer aqueous solubility.
Biological Relevance: While Compound A’s activity is undocumented, piroxicam analogs demonstrate anti-HIV activity via integrase inhibition. Minodronic acid derivatives , synthesized from imidazo[1,2-a]pyridine precursors, highlight the scaffold’s utility in bone-resorption inhibition, suggesting possible therapeutic avenues for Compound A.
Synthetic Challenges :
- Compound A’s stereospecific (Z)-configured propenenitrile group may complicate synthesis, requiring precise control during condensation steps. In contrast, 1l and 2d were synthesized via one-pot reactions, emphasizing the trade-off between structural complexity and synthetic accessibility .
Biological Activity
The compound (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its antibacterial and antifungal properties.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process starting from chlorobenzene derivatives. The final product was characterized using various analytical techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectra indicated significant bands corresponding to C=O stretching and aromatic C-H stretching, while NMR analyses confirmed the presence of distinct chemical shifts associated with the imidazo and phenyl groups .
Antibacterial Activity
The antibacterial activity of the compound was evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1.
| Compound | Zone of Inhibition (mm) | B. coccus | S. aureus | Pseudomonas | E. coli |
|---|---|---|---|---|---|
| h1 | 17 | 16 | 13 | 12 | 19 |
| h2 | 15 | 13 | 15 | 14 | 13 |
| h4 | 18 | 18 | 15 | 16 | 14 |
| h9 | 19 | 16 | 18 | 18 | 18 |
| Standard (Ampicillin) | 20 | 19 | 21 | 22 | - |
The compound exhibited significant antibacterial activity, particularly against S. aureus and B. coccus, with zones of inhibition reaching up to 19 mm, comparable to standard antibiotics like Ampicillin .
Antifungal Activity
In addition to antibacterial properties, the compound was tested for antifungal activity against strains such as Aspergillus niger. The results indicated moderate antifungal effects, with notable inhibition zones observed.
The proposed mechanism of action for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogen substituents in the phenyl groups enhances the lipophilicity of the compound, facilitating better penetration into bacterial cells .
Case Studies
Several studies have highlighted the biological potential of related compounds in the imidazo[1,2-a]pyridine family. For instance, compounds with similar structural motifs have demonstrated anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases . These findings suggest that the biological activities of imidazo derivatives may extend beyond antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
